Cas no 2011211-09-7 (2-Propanone, 1-amino-3-(2-chloro-3-thienyl)-)

2-Propanone, 1-amino-3-(2-chloro-3-thienyl)- structure
2011211-09-7 structure
Product name:2-Propanone, 1-amino-3-(2-chloro-3-thienyl)-
CAS No:2011211-09-7
MF:C7H8ClNOS
MW:189.662519454956
CID:5293403

2-Propanone, 1-amino-3-(2-chloro-3-thienyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propanone, 1-amino-3-(2-chloro-3-thienyl)-
    • Inchi: 1S/C7H8ClNOS/c8-7-5(1-2-11-7)3-6(10)4-9/h1-2H,3-4,9H2
    • InChI Key: SVSAAFBSCHFKLT-UHFFFAOYSA-N
    • SMILES: C(N)C(=O)CC1C=CSC=1Cl

2-Propanone, 1-amino-3-(2-chloro-3-thienyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-798068-10.0g
1-amino-3-(2-chlorothiophen-3-yl)propan-2-one
2011211-09-7 95%
10.0g
$6205.0 2024-05-22
Enamine
EN300-798068-0.5g
1-amino-3-(2-chlorothiophen-3-yl)propan-2-one
2011211-09-7 95%
0.5g
$1385.0 2024-05-22
Enamine
EN300-798068-5.0g
1-amino-3-(2-chlorothiophen-3-yl)propan-2-one
2011211-09-7 95%
5.0g
$4184.0 2024-05-22
Enamine
EN300-798068-0.1g
1-amino-3-(2-chlorothiophen-3-yl)propan-2-one
2011211-09-7 95%
0.1g
$1269.0 2024-05-22
Enamine
EN300-798068-0.25g
1-amino-3-(2-chlorothiophen-3-yl)propan-2-one
2011211-09-7 95%
0.25g
$1328.0 2024-05-22
Enamine
EN300-798068-2.5g
1-amino-3-(2-chlorothiophen-3-yl)propan-2-one
2011211-09-7 95%
2.5g
$2828.0 2024-05-22
Enamine
EN300-798068-0.05g
1-amino-3-(2-chlorothiophen-3-yl)propan-2-one
2011211-09-7 95%
0.05g
$1212.0 2024-05-22
Enamine
EN300-798068-1.0g
1-amino-3-(2-chlorothiophen-3-yl)propan-2-one
2011211-09-7 95%
1.0g
$1442.0 2024-05-22

Additional information on 2-Propanone, 1-amino-3-(2-chloro-3-thienyl)-

2-Propanone, 1-amino-3-(2-chloro-3-thienyl)

2-Propanone, 1-amino-3-(2-chloro-3-thienyl), also known by its CAS number 2011211-09-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thienyl ring substituted with a chlorine atom and an amino group attached to the propanone backbone. The combination of these functional groups makes it a versatile molecule with potential applications in drug design and material science.

The thienyl ring in this compound is a key structural feature that contributes to its aromaticity and reactivity. The presence of the chlorine atom at the 2-position of the thienyl ring introduces electron-withdrawing effects, which can influence the electronic properties of the molecule. This substitution pattern is particularly interesting for researchers exploring heterocyclic compounds, as it can lead to unique chemical reactivity and biological activity.

Recent studies have highlighted the potential of 2-Propanone, 1-amino-3-(2-chloro-3-thienyl) as a building block in medicinal chemistry. Its ability to form hydrogen bonds due to the amino group makes it a promising candidate for designing bioactive molecules. Researchers have reported that this compound exhibits moderate activity against certain enzymes, suggesting its potential role in therapeutic interventions.

In terms of synthesis, 2-Propanone, 1-amino-3-(2-chloro-3-thienyl) can be prepared through various routes, including nucleophilic aromatic substitution and coupling reactions. The choice of synthetic pathway depends on the availability of starting materials and the desired regioselectivity. Recent advancements in catalytic methods have made it possible to synthesize this compound with higher yields and improved purity.

The application of 2-Propanone, 1-amino-3-(2-chloro-3-thienyl) extends beyond pharmacology. Its structure makes it suitable for use in materials science, particularly in the development of novel polymers and organic semiconductors. The thienyl ring's conjugation properties can enhance the electronic characteristics of materials, making this compound a valuable component in advanced material design.

From an environmental perspective, understanding the degradation pathways of 2-Propanone, 1-amino-3-(2-chloro-3-thienyl) is crucial for assessing its ecological impact. Recent research has focused on identifying microbial degradation mechanisms and photodegradation processes. These studies are essential for ensuring the safe use and disposal of this compound in industrial settings.

In conclusion, 2-Propanone, 1-amino-3-(2-chloro-3-thienyl) (CAS No: 2011211-09-7) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and functional groups make it a valuable tool for researchers in organic chemistry, pharmacology, and materials science. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic research and industrial applications.

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